(R)-1-(5-bromopyrimidin-2-yl)ethanol
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Overview
Description
®-1-(5-bromopyrimidin-2-yl)ethanol is a chiral compound that features a bromopyrimidine moiety attached to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-bromopyrimidin-2-yl)ethanol typically involves the bromination of pyrimidine followed by the introduction of the ethanol group. One common method involves the use of 5-bromopyrimidine as a starting material, which undergoes a nucleophilic substitution reaction with an appropriate chiral alcohol to yield the desired product.
Industrial Production Methods
Industrial production of ®-1-(5-bromopyrimidin-2-yl)ethanol may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to ensure the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-bromopyrimidin-2-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromopyrimidine moiety can be reduced to form the corresponding pyrimidine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 5-bromopyrimidine-2-carboxylic acid.
Reduction: Formation of 5-bromopyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(5-bromopyrimidin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-1-(5-bromopyrimidin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The ethanol group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Another brominated pyrimidine derivative used in cross-coupling reactions.
4-(5-Bromopyrimidin-2-yl)morpholine: A compound with a morpholine ring attached to the bromopyrimidine moiety.
N-(5-Bromopyrimidin-2-yl)acetamide: A bromopyrimidine derivative with an acetamide group.
Uniqueness
®-1-(5-bromopyrimidin-2-yl)ethanol is unique due to its chiral nature and the presence of both a bromopyrimidine and an ethanol group
Properties
Molecular Formula |
C6H7BrN2O |
---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
(1R)-1-(5-bromopyrimidin-2-yl)ethanol |
InChI |
InChI=1S/C6H7BrN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3/t4-/m1/s1 |
InChI Key |
XTAKQONFXDJSHA-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=NC=C(C=N1)Br)O |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)O |
Origin of Product |
United States |
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